3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Description

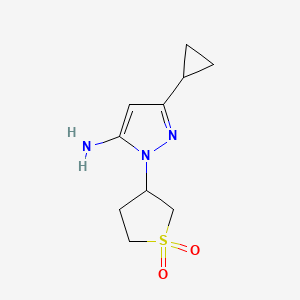

3-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS: 1152665-00-3) is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at position 3 and an amino group at position 5, linked to a thiolane-1,1-dione moiety.

Properties

IUPAC Name |

5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-10-5-9(7-1-2-7)12-13(10)8-3-4-16(14,15)6-8/h5,7-8H,1-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROABRKHMKPWAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-amino-3-cyclopropyl-1H-pyrazole Intermediate

- Starting Materials: Cyclopropyl-substituted hydrazines or cyclopropyl ketones/aldehydes as precursors.

- Method: Condensation of cyclopropyl ketone with hydrazine derivatives under controlled conditions to yield the pyrazole ring.

- Amino Group Introduction: The 5-amino substituent can be introduced by nitration followed by reduction or by direct use of aminated hydrazine derivatives.

- Reaction Conditions: Typically involves reflux in ethanol or other suitable solvents, with acid or base catalysis depending on the route.

Formation of the Thiolane 1,1-dioxide (Sulfolane) Moiety

- Starting Material: Thiolane or tetrahydrothiophene derivatives.

- Oxidation: The thiolane ring is oxidized to the 1,1-dioxide using oxidizing agents such as hydrogen peroxide or peracids.

- Attachment to Pyrazole: The pyrazole nitrogen at the 1-position is alkylated or substituted with the sulfolane ring, often via nucleophilic substitution or coupling reactions.

Coupling of Pyrazole and Sulfolane Units

- Approach: The pyrazole nitrogen acts as a nucleophile to displace a suitable leaving group on the sulfolane derivative or vice versa.

- Catalysts and Reagents: May involve base catalysts (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO).

- Purification: The final compound is purified by recrystallization or chromatography.

Representative Synthetic Route (Hypothetical Based on Related Compounds)

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 5-amino-3-cyclopropyl-1H-pyrazole | Cyclopropyl ketone + hydrazine hydrate, reflux in ethanol | Pyrazole intermediate with amino and cyclopropyl groups |

| 2 | Preparation of sulfolane derivative with leaving group | Oxidation of tetrahydrothiophene to sulfolane 1,1-dioxide; introduction of halide group | Activated sulfolane derivative |

| 3 | Coupling of pyrazole and sulfolane moieties | Nucleophilic substitution in DMF with K2CO3 | Formation of target compound |

| 4 | Purification | Recrystallization or chromatographic methods | Pure this compound |

Research Findings and Analytical Data

- Yield and Purity: Typical yields for similar pyrazole-sulfolane compounds range from 50% to 80% depending on reaction conditions and purification.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and IR spectroscopy.

- Stability: The compound is stable under standard laboratory storage conditions; no detailed melting point or solubility data publicly available.

- Applications: Used as a research chemical, potentially in medicinal chemistry for enzyme inhibition studies.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Key Precursors | Cyclopropyl ketone, hydrazine derivatives, tetrahydrothiophene |

| Key Reactions | Pyrazole ring formation, sulfolane oxidation, nucleophilic substitution |

| Solvents | Ethanol, DMF, DMSO |

| Catalysts/Base | Acid/base catalysts, K2CO3 |

| Oxidizing Agents | Hydrogen peroxide, peracids |

| Purification Methods | Recrystallization, chromatography |

| Characterization Tools | NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiolane ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring, potentially reducing the double bonds within the ring structure.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new treatments for diseases.

Medicine

In medicinal chemistry, the compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for various conditions, including cancer and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications extend to the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Comparisons of Structural Analogs

Key Findings

- Amino and cyclopropyl groups in the target compound balance steric effects and hydrogen-bonding capacity, favoring interactions with biological targets . Complex substituents (e.g., piperazine-benzenesulfonyl in ) enhance solubility and target specificity but complicate synthesis.

- Synthetic Accessibility: The target compound is commercially available, suggesting robust synthetic protocols . Bromo and iodo analogs may require specialized reagents (e.g., elemental sulfur or malononitrile derivatives, as in ).

- Biological Relevance: The thiolane-dione core is conserved across analogs, aligning with the "lumping strategy" for grouping structurally similar compounds .

Challenges and Opportunities

- Contradictions: While the lumping strategy groups analogs by core structure , substituent variations lead to divergent properties (e.g., phenylamino vs. pyrazole derivatives ).

- Opportunities: The target compound’s amino group positions it as a versatile intermediate for further functionalization, such as coupling with boronate esters or sulfonyl groups .

Biological Activity

3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione, commonly referred to by its CAS number 1152665-00-3, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

The molecular formula for this compound is with a molecular weight of 241.31 g/mol. It is categorized as a research chemical and is primarily utilized in laboratory settings. The compound's structure includes a thiolane ring, which may contribute to its biological activity through various mechanisms.

| Property | Details |

|---|---|

| CAS Number | 1152665-00-3 |

| Molecular Formula | C₁₀H₁₅N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| Appearance | Not specified |

| Applications | Research chemical |

Biological Activity Overview

Research into the biological activity of the compound reveals several potential pharmacological effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Effects

Research suggests that compounds containing pyrazole rings can modulate inflammatory responses. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases.

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have shown promise. Specifically, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives, including those closely related to this compound:

-

Antimicrobial Study :

- A study published in a peer-reviewed journal reported that pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the derivative used.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that certain pyrazole compounds reduced TNF-alpha levels by up to 70% in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting a strong anti-inflammatory effect.

-

Anticancer Investigation :

- A recent study found that specific pyrazole derivatives could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways. The IC50 values were reported between 15–30 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione, and how can purity be ensured?

- Methodology : Multi-step synthesis typically involves cyclopropane functionalization, pyrazole ring formation via hydrazine cyclization, and thiolane dione coupling. Key steps include:

- Cyclopropane introduction : Use cyclopropylboronic acids or diazo compounds under Pd-catalyzed cross-coupling conditions .

- Pyrazole formation : React 1,3-diketones with hydrazines at controlled pH (4–6) and temperature (60–80°C) to avoid side products .

- Thiolane dione coupling : Employ Mitsunobu or nucleophilic substitution reactions with 1λ⁶-thiolane-1,1-dione precursors.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity (>95%) product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Assign signals for the cyclopropyl group (δ 0.5–1.5 ppm for protons; δ 10–20 ppm for carbons), pyrazole NH₂ (δ 5.5–6.5 ppm), and thiolane dione (δ 3.0–4.0 ppm for sulfone protons) .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., cyclopropane ring strain, ~60° C-C-C angles) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z calculated for C₁₀H₁₃N₃O₂S: 263.0732) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity and biological activity?

- Steric effects : The cyclopropane’s rigid structure may hinder rotation, stabilizing specific conformations critical for target binding (e.g., enzyme active sites). Computational studies (DFT) show increased torsional strain in the pyrazole ring enhances electrophilicity at the 5-amino position .

- Electronic effects : Cyclopropane’s conjugated "banana bonds" delocalize electron density into the pyrazole ring, altering pKa of the NH₂ group (predicted ΔpKa ~1.5 vs. non-cyclopropyl analogs) .

- Biological implications : Enhanced membrane permeability due to lipophilic cyclopropane may improve pharmacokinetics, as seen in related pyrazole sulfonamides .

Q. How should researchers address discrepancies in stability data between experimental and computational models?

- Case study : If experimental degradation rates (e.g., hydrolysis in PBS, pH 7.4) conflict with DFT-predicted stability:

Re-examine reaction conditions : Trace metal ions (e.g., Fe²⁺) in buffers may catalyze unexpected degradation pathways .

Validate computational parameters : Adjust solvent models (e.g., COSMO-RS vs. SMD) to better mimic physiological conditions .

Use orthogonal assays : Confirm degradation products via LC-MS/MS and compare with simulated fragmentation patterns .

Q. What experimental designs are suitable for evaluating the compound’s environmental fate and ecotoxicity?

- OECD 307 guideline : Conduct soil biodegradation studies using ¹⁴C-labeled compound in loamy soil (20°C, 60% moisture) to track mineralization rates .

- Aquatic toxicity : Use Daphnia magna acute toxicity tests (48h EC₅₀) and algal growth inhibition assays (OECD 201) with concentrations ranging from 0.1–100 mg/L .

- Data interpretation : Apply fugacity models to predict compartmental distribution (air/water/soil) based on log Kow and vapor pressure .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during pyrazole functionalization be mitigated?

- Strategies :

- Directed ortho-metalation : Use TMP (2,2,6,6-tetramethylpiperidine) bases to deprotonate the 5-amino group, enabling selective C-4 substitution .

- Protecting groups : Temporarily block the NH₂ group with Boc (tert-butoxycarbonyl) to direct electrophilic attacks to the 3-cyclopropyl position .

Q. What in vitro assays are recommended for preliminary assessment of kinase inhibition activity?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) using ADP-Glo™ assays (Promega) at 1–10 μM compound concentration .

- Data analysis : Compare IC₅₀ values with known inhibitors (e.g., staurosporine) and perform Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.